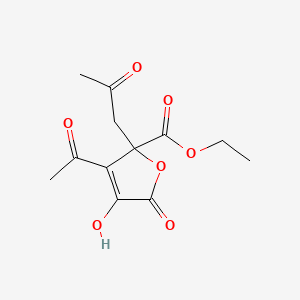

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate

CAS No.: 23127-85-7

Cat. No.: VC18420614

Molecular Formula: C12H14O7

Molecular Weight: 270.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23127-85-7 |

|---|---|

| Molecular Formula | C12H14O7 |

| Molecular Weight | 270.23 g/mol |

| IUPAC Name | ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3 |

| Standard InChI Key | ZWNGEJXPRFXVOE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate belongs to the furan carboxylate ester family. Its IUPAC name, ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate, reflects the esterified ethyl group at position 2, acetyl and oxopropyl substituents at positions 3 and 2, respectively, and hydroxyl and ketone functionalities at positions 4 and 5. The canonical SMILES string CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₇ | |

| Molecular Weight | 270.23 g/mol | |

| InChIKey | ZWNGEJXPRFXVOE-UHFFFAOYSA-N | |

| PubChem CID | 90883 |

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

-

Furan Ring Formation: Cyclization of γ-keto esters or diketones under acidic conditions.

-

Functionalization: Sequential acetylation and alkylation to introduce the 3-acetyl and 2-oxopropyl groups.

-

Esterification: Ethanol-mediated esterification of the carboxylate intermediate .

A related synthesis for ethyl 3-acetyl-4-oxo-2-pentenoate (CAS No. 6625-71-4) involves Claisen condensation between ethyl acetoacetate and diketene, followed by oxidative dehydrogenation . While this method targets a structurally simpler analogue, it provides mechanistic insights applicable to the title compound’s preparation.

Stability and Reactivity

The compound’s stability is influenced by its:

-

Hydroxyl Group: Susceptible to oxidation, necessitating inert atmospheres during storage.

-

Ketone Moieties: Reactive toward nucleophiles (e.g., amines, hydrazines).

-

Ester Group: Hydrolyzable under acidic or basic conditions to yield carboxylic acids.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s furan core and multifunctional groups make it a valuable precursor for:

-

Heterocyclic Drug Candidates: Furan derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities.

-

Natural Product Analogues: Structural resemblance to furanoterpenoids and mycotoxins enables biomimetic synthesis.

Material Science

| Measure | Specification |

|---|---|

| Personal Protective Equipment | Nitrile gloves, safety goggles |

| Ventilation | Fume hood with ≥100 CFM airflow |

| Storage | Airtight container, -20°C |

Research Gaps and Future Directions

Underexplored Domains

-

Biological Screening: No in vitro or in vivo data exist on its antimicrobial or cytotoxic potential.

-

Metabolic Fate: ADME (absorption, distribution, metabolism, excretion) studies are needed to assess pharmacokinetics.

-

Scalable Synthesis: Current methods lack yield optimization; green chemistry approaches (e.g., microwave-assisted synthesis) remain untested.

Collaborative Opportunities

Interdisciplinary studies could bridge synthetic chemistry and pharmacology, leveraging high-throughput screening to identify therapeutic niches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume